molecular formula C15H12BrN7O3 B3560563 ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE

ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE

Cat. No.: B3560563
M. Wt: 418.20 g/mol
InChI Key: IUFCEYYJSPINNK-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE is a complex heterocyclic compound that belongs to the class of oxadiazole and triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and triazole rings, followed by their fusion to form the final compound. Common reagents used in these reactions include bromine, aniline derivatives, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

IUPAC Name

ethyl 2-[8-(3-bromoanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-12-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN7O3/c1-2-25-11(24)7-10-19-20-14-12(17-9-5-3-4-8(16)6-9)18-13-15(23(10)14)22-26-21-13/h3-6H,2,7H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFCEYYJSPINNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Reactant of Route 3
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE

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